molecular formula C14H20BrNO3S B15002817 4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

Cat. No.: B15002817
M. Wt: 362.28 g/mol
InChI Key: ZYBBDEULLILCPJ-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and a sulfonamide group attached to a 2-methylcyclohexyl group on a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced at the 3rd position through a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonamidation: The sulfonamide group is attached to the benzene ring by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. The 2-methylcyclohexyl group provides steric bulk, influencing the compound’s overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of the 2-methylcyclohexyl group. This structural feature imparts distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C14H20BrNO3S

Molecular Weight

362.28 g/mol

IUPAC Name

4-bromo-3-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C14H20BrNO3S/c1-10-5-3-4-6-13(10)16-20(17,18)11-7-8-12(15)14(9-11)19-2/h7-10,13,16H,3-6H2,1-2H3

InChI Key

ZYBBDEULLILCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC

Origin of Product

United States

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